m-PEG10-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVILNPVFPORAFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

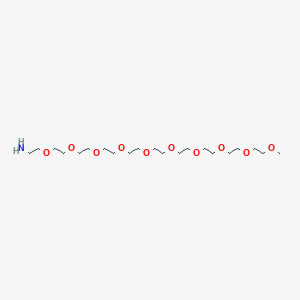

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG10-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-amine (m-PEG10-amine), a versatile bifunctional linker crucial in modern bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and provide detailed experimental protocols for its application in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

m-PEG10-amine is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain composed of ten ethylene glycol units, which is covalently linked to a terminal primary amine group. This structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation through the amine group.

The chemical structure can be represented by the following formula:

CH₃O-(CH₂CH₂O)₁₀-CH₂CH₂-NH₂

The key structural features are a terminal methoxy group (m), a hydrophilic chain of ten PEG units (PEG10), and a reactive primary amine (-amine). This defined structure ensures a consistent length and molecular weight, which is critical for the precise engineering of complex biomolecules.[1][]

Quantitative Data Summary

The physicochemical properties of m-PEG10-amine are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| Chemical Formula | C₂₁H₄₅NO₁₀ | [3][4] |

| Molecular Weight | ~471.58 g/mol | [3] |

| CAS Number | 1383658-09-0 | |

| Appearance | Colorless to light yellow liquid/oil | |

| Purity | >95% | |

| Boiling Point | ~518.9 ± 45.0 °C (Predicted) | |

| Density | ~1.065 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | |

| Storage | Store at 2-8°C, sealed, away from moisture and light. For long-term storage, -20°C is recommended. |

Applications in Bioconjugation

The terminal primary amine of m-PEG10-amine is a versatile nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds. This reactivity is the foundation of its widespread use in bioconjugation.

Reaction with NHS Esters

A primary application of m-PEG10-amine is its reaction with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and forms a stable amide bond, making it a favored method for labeling proteins, antibodies, and other biomolecules containing primary amines. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Experimental Protocols

The following are detailed protocols for common applications of m-PEG10-amine.

Protocol 1: General Procedure for Conjugating m-PEG10-amine to an NHS Ester-Activated Molecule

This protocol outlines the steps for the covalent attachment of m-PEG10-amine to a molecule functionalized with an NHS ester.

Materials:

-

m-PEG10-amine

-

NHS ester-activated molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Dissolve m-PEG10-amine in the reaction buffer to a final concentration of 5 mg/mL. A 5-fold molar excess of m-PEG10-amine over the NHS ester is recommended as a starting point.

-

-

Conjugation Reaction:

-

Slowly add the dissolved m-PEG10-amine to the solution of the NHS ester-activated molecule with gentle stirring.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

-

Incubate for 1 hour at room temperature.

-

-

Purification:

-

Purify the conjugate from excess m-PEG10-amine and unreacted starting material using an appropriate method such as dialysis or size-exclusion chromatography.

-

-

Analysis:

-

Analyze the purified conjugate by HPLC to determine the conjugation efficiency and by MALDI-TOF mass spectrometry to confirm the mass of the final product.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol provides a general workflow for the synthesis of an ADC, where a PEG linker like m-PEG10-amine is used to attach a cytotoxic drug to an antibody. This example assumes the linker is first attached to the drug, which is then conjugated to the antibody.

Materials:

-

Monoclonal antibody (mAb)

-

m-PEG10-amine

-

Cytotoxic drug with a reactive group (e.g., carboxylic acid)

-

Coupling agents (e.g., HATU, DIPEA)

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer: PBS, pH 7.2

-

Anhydrous DMF

-

Desalting column

Procedure:

-

Drug-Linker Conjugation:

-

Activate the carboxylic acid on the cytotoxic drug using a coupling agent like HATU in the presence of a base such as DIPEA in anhydrous DMF.

-

Add m-PEG10-amine to the activated drug solution and stir at room temperature overnight to form the drug-linker conjugate.

-

Purify the drug-linker conjugate by flash column chromatography.

-

-

Antibody Reduction:

-

Dissolve the mAb in PBS, pH 7.2.

-

Add a fresh stock solution of TCEP to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.

-

Incubate at 37°C for 1-2 hours.

-

Immediately remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

-

-

ADC Conjugation:

-

Prepare a stock solution of the purified drug-linker conjugate in DMSO.

-

Add the drug-linker stock solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the generated thiol groups is a recommended starting point.

-

Ensure the final concentration of DMSO is below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and aggregated antibody.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the potency and specificity of the ADC using in vitro cell-based assays.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms involving PEG linkers like m-PEG10-amine.

References

An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-PEG10-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-PEG10-amine (m-PEG10-NH2), a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and nanotechnology. This document details the most common synthetic routes from commercially available methoxy-PEG10-alcohol, including detailed experimental protocols. Furthermore, it outlines robust purification strategies to achieve high-purity m-PEG10-NH2 suitable for demanding applications.

Introduction

Methoxy-PEG10-amine is a discrete polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal primary amine, connected by a ten-unit ethylene glycol chain. The methoxy group renders the PEG chain inert, preventing non-specific interactions, while the primary amine provides a reactive handle for covalent attachment to various molecules, such as proteins, peptides, antibodies, and small molecule drugs. The hydrophilic PEG backbone enhances the solubility and bioavailability of conjugated molecules and can reduce their immunogenicity.

This guide focuses on the prevalent and reliable multi-step synthesis of m-PEG10-NH2 from its corresponding alcohol precursor, methoxy-PEG10-alcohol (m-PEG10-OH). The overall synthetic strategy involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution to introduce an azide functionality, and subsequent reduction to the desired primary amine.

Synthesis of Methoxy-PEG10-Amine

The most widely employed synthetic pathway for producing m-PEG10-NH2 involves a three-step process, which offers high yields and purity. The key steps are:

-

Mesylation: Conversion of the terminal hydroxyl group of m-PEG10-OH into a good leaving group, typically a mesylate.

-

Azidation: Nucleophilic substitution of the mesylate with an azide salt to form m-PEG10-azide.

-

Reduction: Reduction of the azide to a primary amine, which can be achieved through various methods, most notably the Staudinger reaction or by using a zinc/ammonium chloride system.

The overall synthetic scheme is depicted below.

Caption: Synthetic workflow for methoxy-PEG10-amine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of amino-terminated PEGs and are tailored for the preparation of m-PEG10-NH2.[1][2]

Step 1: Mesylation of Methoxy-PEG10-Alcohol (m-PEG10-OH)

This step converts the poorly reactive hydroxyl group into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Materials:

-

Methoxy-PEG10-alcohol (m-PEG10-OH)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Methanesulfonyl chloride (MsCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve m-PEG10-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding deionized water.

-

Separate the organic layer and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG10-mesylate (m-PEG10-OMs) as an oil or waxy solid. The product is often used in the next step without further purification.

-

Step 2: Azidation of Methoxy-PEG10-Mesylate (m-PEG10-OMs)

The mesylate is displaced by an azide ion in a classic SN2 reaction to form the corresponding azide.

-

Materials:

-

m-PEG10-mesylate (from Step 1)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium azide (NaN3)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve the crude m-PEG10-OMs (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 - 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

After cooling to room temperature, add deionized water to the reaction mixture.

-

Extract the product with DCM.

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG10-azide (m-PEG10-N3). This product can be purified by column chromatography if necessary, but is often sufficiently pure for the next step.

-

Step 3: Reduction of Methoxy-PEG10-Azide (m-PEG10-N3) to Methoxy-PEG10-Amine (m-PEG10-NH2)

Two common and effective methods for the reduction of the azide are presented below.

Method A: Staudinger Reduction [3][4]

This method uses triphenylphosphine to reduce the azide, followed by hydrolysis of the intermediate phosphazene. It is a mild and highly selective reaction.

-

Materials:

-

m-PEG10-azide (from Step 2)

-

Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh3)

-

Deionized water

-

-

Procedure:

-

Dissolve m-PEG10-N3 (1.0 eq) in a mixture of THF and water.

-

Add triphenylphosphine (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to 50-65 °C and stir for 6-12 hours. The reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹) or by TLC.

-

Upon completion, cool the reaction mixture and remove the THF under reduced pressure.

-

The resulting mixture contains the desired amine and triphenylphosphine oxide as a byproduct. Proceed to purification.

-

Method B: Zinc/Ammonium Chloride Reduction [2]

This method offers a more economical and "greener" alternative to the Staudinger reduction, avoiding the use of phosphine reagents.

-

Materials:

-

m-PEG10-azide (from Step 2)

-

Ethanol or a mixture of Ethanol and Water

-

Ammonium chloride (NH4Cl)

-

Zinc dust

-

Ethyl acetate

-

Aqueous ammonia

-

-

Procedure:

-

Dissolve m-PEG10-N3 (1.0 eq) and ammonium chloride (2.5 - 4.0 eq) in a mixture of ethanol and water.

-

Add zinc dust (1.5 - 2.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Stir the reaction vigorously at room temperature or with gentle heating (reflux) for 2-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, add ethyl acetate and a small amount of aqueous ammonia.

-

Filter the mixture through a pad of celite to remove zinc salts.

-

Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude m-PEG10-NH2. Proceed to purification.

-

Quantitative Data

The following table summarizes typical yields for each step in the synthesis of amino-terminated PEGs. Note that these are representative values and may vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Mesylation | m-PEG-OH | m-PEG-OMs | >95 |

| 2 | Azidation | m-PEG-OMs | m-PEG-N3 | >95 |

| 3A | Staudinger Reduction | m-PEG-N3 | m-PEG-NH2 | 85-95 |

| 3B | Zn/NH4Cl Reduction | m-PEG-N3 | m-PEG-NH2 | 80-95 |

Purification of Methoxy-PEG10-Amine

The final purity of m-PEG10-NH2 is critical for its successful application in bioconjugation and other fields. The choice of purification method depends on the impurities present and the desired final purity.

Caption: General purification workflow for m-PEG10-NH2.

Purification Protocols

Method 1: Liquid-Liquid Extraction

This is a primary purification step to remove inorganic salts and highly polar impurities.

-

Procedure:

-

Dissolve the crude m-PEG10-NH2 in DCM or chloroform.

-

Wash the organic solution with a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to remove any acidic impurities and to deprotonate the amine.

-

Wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a partially purified product.

-

Method 2: Column Chromatography

For high-purity m-PEG10-NH2, column chromatography is often necessary to remove byproducts such as triphenylphosphine oxide (from the Staudinger reduction) and any unreacted starting material.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of a polar organic solvent in a less polar solvent is typically employed. A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent the amine from streaking on the silica gel, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often added to the mobile phase.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol concentration in DCM (e.g., from 0% to 20% MeOH in DCM, with 0.5-1% triethylamine).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Method 3: Precipitation/Crystallization

Precipitation can be an effective method to isolate the product from certain impurities.

-

Procedure:

-

Dissolve the crude m-PEG10-NH2 in a small amount of a good solvent (e.g., DCM or THF).

-

Add a poor solvent (e.g., cold diethyl ether or hexane) dropwise with stirring until the product precipitates.

-

Collect the precipitate by filtration and wash with the poor solvent.

-

Dry the product under vacuum.

-

Characterization

The identity and purity of the synthesized m-PEG10-NH2 should be confirmed by standard analytical techniques.

| Technique | Expected Results for m-PEG10-NH2 |

| ¹H NMR | - A singlet at ~3.38 ppm for the methoxy (CH3O-) protons.- A multiplet around 3.64 ppm for the ethylene glycol backbone protons (-OCH2CH2O-).- A triplet at ~2.85 ppm for the methylene protons adjacent to the amine (-CH2NH2). |

| ¹³C NMR | - A peak around 59 ppm for the methoxy carbon.- A series of peaks around 70 ppm for the ethylene glycol backbone carbons.- A peak around 42 ppm for the carbon adjacent to the amine. |

| Mass Spectrometry (ESI-MS) | The expected molecular ion peak [M+H]⁺ at approximately 472.6 g/mol . |

| FT-IR Spectroscopy | - Disappearance of the azide peak at ~2100 cm⁻¹.- Appearance of N-H stretching vibrations around 3300-3400 cm⁻¹. |

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and purification of methoxy-PEG10-amine. By following the described three-step synthetic route and employing the appropriate purification techniques, researchers can obtain high-purity m-PEG10-NH2 for a wide range of applications in drug development and materials science. The provided protocols and data serve as a valuable resource for scientists and professionals in the field.

References

- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reduction of azides to amines w zinc/amoniumCl , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

m-PEG10-amine molecular weight and PDI

An In-depth Technical Guide to m-PEG10-amine: Molecular Weight and Polydispersity Index

Introduction

m-PEG10-amine (methoxy-polyethylene glycol-amine) is a discrete polyethylene glycol (dPEG®) derivative that is increasingly utilized in bioconjugation, drug delivery, and proteomics. As a heterobifunctional linker, it possesses a methoxy cap at one terminus and a reactive primary amine group at the other, connected by a hydrophilic chain of exactly ten ethylene glycol units. This precise chain length distinguishes it from traditional, polydisperse PEG polymers, offering significant advantages in the synthesis and characterization of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

This guide provides a detailed examination of the molecular weight and Polydispersity Index (PDI) of m-PEG10-amine, outlines the experimental protocols for its characterization, and illustrates its application in a common bioconjugation workflow.

Core Properties of m-PEG10-amine

The quantitative properties of m-PEG10-amine are summarized below. These values are based on its defined chemical structure as a single molecular entity.

| Property | Value | Source |

| Chemical Formula | C21H45NO10 | [1][2] |

| Molecular Weight (MW) | ~471.6 g/mol | [1][2][3] |

| Polydispersity Index (PDI) | 1 (theoretically) |

Understanding Molecular Weight and Polydispersity Index (PDI)

Molecular Weight

The molecular weight of m-PEG10-amine is a fixed value derived from its precise chemical formula, C21H45NO10. Unlike traditional PEG polymers, which are mixtures of different chain lengths and are described by an average molecular weight, m-PEG10-amine is a single, pure compound. Its molecular weight is approximately 471.6 g/mol .

Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a measure of the uniformity of chain lengths within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

-

For a perfectly uniform, or monodisperse , polymer where all molecules have the same chain length, the PDI is exactly 1.

-

For polydisperse polymers, which contain a distribution of chain lengths, the PDI is greater than 1. Synthetic polymers produced through traditional polymerization often have PDI values ranging from 1.5 to 20, while more controlled methods can yield PDIs between 1.02 and 1.10.

m-PEG10-amine is a monodisperse or discrete PEG (dPEG®), meaning it is synthesized as a single chemical compound with a precise number of ethylene glycol units. Therefore, its theoretical PDI is 1. This uniformity is a significant advantage in pharmaceutical applications, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugated product.

Experimental Protocols for Characterization

To confirm the molecular weight and monodispersity of m-PEG10-amine, several analytical techniques can be employed.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is the ideal method for determining the exact molecular weight of a discrete compound like m-PEG10-amine. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose.

Detailed Protocol (MALDI-TOF MS):

-

Sample Preparation :

-

Matrix Solution : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like ethanol or a mixture of acetonitrile and water.

-

Cationizing Agent : Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol. This helps in the formation of single-charged ions ([M+Na]+), simplifying the spectrum.

-

Analyte Solution : Dissolve the m-PEG10-amine sample in an appropriate solvent (e.g., water, methanol) to a concentration of approximately 1-2 mg/mL.

-

-

Spotting :

-

Mix the matrix, cationizing agent, and analyte solutions. A common ratio is 5:1:1 (v/v/v).

-

Spot approximately 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, permitting co-crystallization.

-

-

Data Acquisition :

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive ion mode. The spectrum for a pure, monodisperse sample should show a single, sharp peak corresponding to the sodium adduct of m-PEG10-amine, confirming its molecular weight.

-

Gel Permeation Chromatography (GPC) for Purity and Monodispersity Confirmation

While PDI is theoretically 1, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is used to confirm the absence of impurities and verify the sample's monodisperse nature. A pure, monodisperse sample will produce a single, narrow, and symmetrical peak.

Detailed Protocol (Aqueous GPC):

-

System Configuration :

-

An HPLC system equipped with a pump capable of precise isocratic flow, an autosampler, a column oven, and a differential refractive index detector (RID).

-

A GPC column suitable for aqueous mobile phases and the molecular weight range of interest (e.g., Agilent PLgel or Waters Ultrahydrogel).

-

-

Experimental Conditions :

-

Mobile Phase : Ultrapure water or a buffered aqueous solution (e.g., phosphate-buffered saline).

-

Flow Rate : A constant flow rate, typically 0.5-1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, for example, 35°C, to ensure viscosity and retention time stability.

-

Injection Volume : 10-20 µL.

-

-

Sample Preparation :

-

Accurately weigh and dissolve the m-PEG10-amine sample in the mobile phase to a known concentration (e.g., 2-5 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Analysis :

-

Inject the sample onto the GPC system.

-

The resulting chromatogram should display a single, sharp peak. The absence of other peaks indicates high purity. The narrowness of the peak is a qualitative confirmation of the sample's monodispersity.

-

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

m-PEG10-amine is frequently used as a hydrophilic linker in the construction of ADCs to connect a cytotoxic payload to a monoclonal antibody. The workflow below illustrates this process.

Caption: General workflow for synthesizing an Antibody-Drug Conjugate using a PEG linker.

References

Solubility of m-PEG10-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG10-amine (methoxy-polyethylene glycol-amine with 10 ethylene glycol units) in a variety of common organic solvents. Understanding the solubility of this bifunctional linker is critical for its effective use in bioconjugation, drug delivery, and proteomics research, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Concepts: Factors Influencing Solubility

The solubility of m-PEG10-amine is governed by its distinct molecular structure, which features a hydrophilic polyethylene glycol (PEG) chain and a terminal primary amine group. The PEG chain enhances solubility in aqueous and polar organic solvents, while the terminal amine can influence interactions depending on the solvent's properties. Generally, mPEG-amine compounds are soluble in water, ethanol, and most highly polar organic solvents[]. The molecular weight of the PEG chain can also influence solubility, with higher molecular weights often leading to increased water solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of m-PEG10-amine and closely related mPEG-amine compounds in various organic solvents. It is important to note that while specific quantitative data for m-PEG10-amine is not always available, the provided information, based on supplier technical data sheets and related compounds, offers a strong predictive basis for experimental work.

| Organic Solvent | Compound | Solubility | Concentration | Citation |

| Dichloromethane (DCM) | m-PEG10-amine | Soluble | - | [2] |

| Tetrahydrofuran (THF) | m-PEG10-amine | Soluble | - | [2] |

| Acetonitrile | m-PEG10-amine | Soluble | - | [2] |

| Dimethylformamide (DMF) | m-PEG10-amine | Soluble | - | |

| Dimethyl sulfoxide (DMSO) | m-PEG10-amine | Soluble | - | |

| Chloroform | mPEG Amine | Soluble | 10 mg/mL | |

| Ethanol | mPEG Amine | Soluble | 10 mg/mL | |

| Methanol | mPEG-Amine | Soluble | - | |

| Toluene | MAL-PEG-NH2 | Less Soluble | - | |

| Ether | MAL-PEG-NH2 | Insoluble | - | |

| Water | m-PEG-NH2 (MW 1000) | Soluble | 200 mg/mL |

Experimental Protocol for Solubility Determination

For precise applications, it is recommended that researchers perform their own solubility tests. The following is a general protocol adapted from methodologies for structurally similar compounds.

Objective: To determine the solubility of m-PEG10-amine in a specific organic solvent at a desired concentration.

Materials:

-

m-PEG10-amine

-

Selected organic solvent(s) (e.g., DMSO, DMF, DCM)

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

Clear glass vials with solvent-resistant caps

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a predetermined amount of m-PEG10-amine (e.g., 1 mg, 5 mg, 10 mg) and place it into separate vials.

-

Add the calculated volume of the selected organic solvent to each vial to achieve the desired concentration (e.g., 1 mM, 5 mM, 10 mM).

-

-

Dissolution:

-

Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the vials for any undissolved solid material.

-

-

Equilibration (for saturated solutions):

-

If determining maximum solubility, place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

-

-

Qualitative Assessment (Visual Inspection):

-

Carefully observe the supernatant. A clear solution indicates that the compound is soluble at that concentration. The presence of a pellet confirms that the solution is saturated.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of m-PEG10-amine.

Caption: A logical workflow for determining the solubility of m-PEG10-amine.

Signaling Pathways and Experimental Workflows

While m-PEG10-amine itself is not directly involved in signaling pathways, it is a critical component in the construction of molecules that are. For instance, in the creation of PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

The experimental workflow for utilizing m-PEG10-amine in a bioconjugation reaction, such as linking it to a protein, is outlined below.

Caption: Experimental workflow for protein conjugation using m-PEG10-amine.

References

An In-Depth Technical Guide to the Stability and Storage of m-PEG10-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)10-amine (m-PEG10-amine). Understanding the stability profile of this reagent is critical for its effective use in research, particularly in the development of bioconjugates, targeted drug delivery systems, and PROTACs, ensuring the integrity and reproducibility of experimental outcomes.

Core Concepts: Stability and Degradation

The stability of m-PEG10-amine is primarily influenced by its susceptibility to oxidative degradation of the polyethylene glycol (PEG) backbone. The ether linkages within the PEG chain can undergo auto-oxidation, a process that can be initiated by exposure to light, elevated temperatures, and the presence of transition metal ions. This degradation can lead to chain scission and the formation of reactive impurities such as aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid). These byproducts can subsequently react with the primary amine group of the m-PEG10-amine, leading to the formation of N-methyl or N-formyl impurities and a reduction in the purity and reactivity of the reagent.

While the ether backbone of PEG is generally stable to hydrolysis, the stability of the terminal amine group is pH-dependent. At neutral to basic pH, the amine is typically stable. However, in acidic conditions, the amine group will be protonated, which can influence its reactivity and interactions with other molecules.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of m-PEG10-amine. The following conditions are recommended based on information from various suppliers and general knowledge of PEG-amine chemistry.

| Parameter | Condition | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Minimizes the rate of potential degradation reactions, particularly oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Reduces exposure to oxygen, a key initiator of oxidative degradation. |

| Light | Protect from light (store in an amber vial or in the dark) | Light, particularly UV light, can initiate free-radical formation and accelerate oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment | Prevents hydrolysis and potential side reactions with the amine group. |

| Form | As supplied (typically a colorless to pale yellow oil or liquid) | Avoids introducing potential contaminants through dissolution in solvents for long-term storage. If a stock solution is prepared, it should be used fresh or stored under the same stringent conditions for a limited time. |

Degradation Pathways

The primary degradation pathway for m-PEG10-amine is oxidation of the PEG chain. Hydrolysis of the ether backbone is not considered a significant degradation pathway under typical storage and use conditions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for m-PEG10-amine. The goal is to achieve 5-20% degradation of the parent compound.[1]

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of m-PEG10-amine.

-

Dissolve in a suitable solvent (e.g., HPLC-grade water or acetonitrile) to a final concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at various time points.

-

Thermal Degradation: Place a known amount of solid m-PEG10-amine in a vial and incubate in a calibrated oven at 80°C. At various time points, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

-

Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid m-PEG10-amine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact m-PEG10-amine from its potential degradation products. Since m-PEG10-amine lacks a strong chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection are often employed. Alternatively, derivatization with a UV-active tag can be performed.

Example HPLC-CAD Method:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is particularly critical and is confirmed by the ability of the method to resolve the main peak from all degradation products formed during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector (if a UV-active derivative is used) or mass spectrometry can further support specificity.

Conclusion

m-PEG10-amine is a valuable tool in bioconjugation and drug delivery research. Its stability is critical for obtaining reliable and reproducible results. The primary route of degradation is oxidation of the PEG backbone, which can be effectively mitigated by adhering to the recommended storage conditions: low temperature, protection from light, and an inert atmosphere. Forced degradation studies are essential for understanding the degradation profile and for developing and validating a stability-indicating analytical method to ensure the quality and purity of the reagent throughout its lifecycle. This guide provides a foundational understanding and practical protocols for researchers and scientists working with m-PEG10-amine.

References

An In-depth Technical Guide to the Core Principles of PEGylation with m-PEG10-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of PEGylation utilizing methoxy-poly(ethylene glycol)-amine with ten repeating ethylene glycol units (m-PEG10-amine). This document delves into the fundamental chemistry, experimental protocols, and quantitative analysis relevant to the use of this versatile linker in bioconjugation, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and m-PEG10-amine

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules. Key advantages of PEGylation include improved solubility and stability, reduced immunogenicity, and prolonged plasma half-life due to an increased hydrodynamic volume which reduces renal clearance[1][2][3].

m-PEG10-amine is a specific, monodisperse PEG linker featuring a methoxy cap at one terminus and a primary amine at the other, connected by a ten-unit polyethylene glycol chain. The terminal amine group serves as a reactive handle for conjugation to various functional groups, making it a valuable tool in bioconjugation[4][5]. Its defined length and hydrophilic nature make it particularly suitable for applications where precise control over linker length and hydrophilicity is crucial, such as in the construction of ADCs and PROTACs. In these contexts, the PEG linker can improve the pharmacokinetic properties of the conjugate and provide an optimal spatial orientation between the targeting moiety and the payload.

The Chemistry of m-PEG10-amine Conjugation

The primary amine of m-PEG10-amine is a nucleophile that can readily react with electrophilic functional groups to form stable covalent bonds. The two most common conjugation strategies involve reactions with N-hydroxysuccinimide (NHS) esters and the activation of carboxylic acids.

Reaction with NHS Esters

NHS esters are highly reactive towards primary amines, forming a stable amide bond under mild conditions. This is one of the most common and efficient methods for labeling proteins and other biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amine group of m-PEG10-amine attacks the carbonyl carbon of the NHS ester, leading to the release of NHS as a byproduct.

Coupling with Carboxylic Acids

m-PEG10-amine can also be conjugated to molecules bearing a carboxylic acid group through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of m-PEG10-amine to form a stable amide bond. The addition of NHS or sulfo-NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which then reacts with the amine, improving the efficiency of the reaction.

Quantitative Data on PEGylated Bioconjugates

The efficiency of PEGylation and the properties of the resulting conjugate are critical parameters in drug development. The following tables summarize key quantitative data related to PEGylated bioconjugates, with a focus on parameters relevant to molecules conjugated with PEG linkers.

Table 1: Comparative Degradation Efficiency of PROTACs with Different PEG Linker Lengths

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | < 12 | No degradation | - | |

| TBK1 | 21 | 3 | 96 | |

| TBK1 | 29 | 292 | 76 | |

| ERα | 9 | >10,000 | ~50 | |

| ERα | 12 | ~5,000 | ~75 | |

| ERα | 16 | ~1,000 | ~95 | |

| BTK | - (Noncovalent PROTAC) | 2.2 | 97 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Impact of PEGylation on ADC Pharmacokinetics

| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |

| ADC-X | Non-PEGylated | 30 | 0.5 | |

| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 |

Data is illustrative and based on trends observed in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG10-amine.

General Protocol for Conjugation of m-PEG10-amine to an NHS Ester-activated Molecule

-

Reagent Preparation:

-

Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as DMF or DMSO to a final concentration of 10 mg/mL.

-

Dissolve m-PEG10-amine in the same solvent to a concentration that will result in the desired molar excess (typically 1.1 to 5 equivalents) when added to the NHS ester solution.

-

-

Conjugation Reaction:

-

Add the m-PEG10-amine solution to the NHS ester solution with gentle vortexing.

-

If the reaction is performed in an organic solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to scavenge the released NHS.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific conjugate.

-

-

Quenching:

-

To quench any unreacted NHS ester, add a small excess of an amine-containing reagent such as Tris buffer or glycine.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted m-PEG10-amine, the quenched NHS ester, and other reaction byproducts.

-

General Protocol for EDC/NHS Coupling of m-PEG10-amine to a Carboxylic Acid-containing Molecule

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0) at a concentration of 1-10 mg/mL.

-

Add EDC (1.5-5 equivalents) and NHS or sulfo-NHS (1.5-5 equivalents) to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Dissolve m-PEG10-amine in a reaction buffer with a pH of 7.2-8.0 (e.g., PBS).

-

Add the m-PEG10-amine solution to the activated carboxylic acid solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.

-

-

Purification:

-

Purify the conjugate using SEC or RP-HPLC.

-

Characterization of the m-PEG10-amine Conjugate

-

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the successful conjugation and determine the molecular weight of the final product. The mass of the conjugate should increase by the mass of the m-PEG10-amine (471.58 g/mol ) for each PEGylation event.

-

Chromatography: HPLC-SEC can be used to assess the purity of the conjugate and detect any aggregation. A shift to a shorter retention time compared to the unconjugated molecule is indicative of an increase in hydrodynamic radius due to PEGylation.

-

SDS-PAGE: For protein conjugates, SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

In Vitro Cytotoxicity Assay for ADCs

-

Cell Seeding:

-

Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibodies in a complete cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions.

-

Incubate the cells for a period of 72-120 hours.

-

-

Cell Viability Measurement (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a sigmoidal dose-response curve.

-

Visualizing Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key principles and experimental workflows described in this guide.

Principle of m-PEG10-amine Conjugation

Caption: Covalent conjugation of m-PEG10-amine to an NHS ester-activated molecule.

Experimental Workflow for ADC Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of an antibody-drug conjugate.

Signaling Pathway for MMAE-based ADCs

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload in ADCs. Upon internalization of the ADC and cleavage of the linker, MMAE is released into the cytoplasm where it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of an MMAE-containing ADC leading to apoptosis.

Conclusion

m-PEG10-amine is a valuable and versatile tool in the field of bioconjugation, offering a discrete-length, hydrophilic spacer for the development of complex biomolecules. Its well-defined chemical properties allow for robust and reproducible conjugation chemistries, which are essential for the stringent requirements of therapeutic drug development. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize m-PEG10-amine in their drug discovery and development efforts, particularly in the promising areas of ADCs and PROTACs. Further optimization of reaction conditions and purification strategies will be crucial for the successful clinical translation of bioconjugates employing this linker.

References

- 1. benchchem.com [benchchem.com]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m-PEG10-amine | PEG analogue | CAS# 1383658-09-0 | InvivoChem [invivochem.com]

- 5. dot | Graphviz [graphviz.org]

m-PEG10-amine for Surface Modification of Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of methoxy-poly(ethylene glycol)-amine with 10 PEG units (m-PEG10-amine) for the surface modification of nanoparticles. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This guide provides a comprehensive overview of the core principles, experimental protocols, and expected outcomes of using m-PEG10-amine for nanoparticle surface functionalization.

Introduction to m-PEG10-amine in Nanoparticle PEGylation

Surface modification of nanoparticles with polyethylene glycol (PEG) is a critical step in the development of nanomedicines for therapeutic and diagnostic applications. This process, known as PEGylation, creates a hydrophilic and biocompatible stealth layer that can reduce protein adsorption, minimize clearance by the immune system, and consequently prolong the circulation time of nanoparticles in the bloodstream.[1][2] The choice of the PEG derivative is crucial, and short-chain PEGs like m-PEG10-amine offer a unique balance between providing these benefits and maintaining the nanoparticle's original targeting capabilities.

m-PEG10-amine is a monofunctional PEG derivative with a terminal methoxy group and a terminal amine group, connected by a 10-unit polyethylene glycol chain. The amine group provides a reactive handle for covalent attachment to nanoparticles, typically through amide bond formation with carboxylated surfaces.

Physicochemical Properties of m-PEG10-amine Modified Nanoparticles

The covalent attachment of m-PEG10-amine to the surface of nanoparticles induces significant changes in their physicochemical properties. These changes are critical for their subsequent biological interactions. While specific data for m-PEG10-amine is limited in publicly available literature, the following table summarizes representative quantitative data for nanoparticles modified with short-chain PEG-amines, providing an expected trend for m-PEG10-amine modification.

| Nanoparticle Core | Targeting Ligand | Unmodified Size (d.nm) | Modified Size (d.nm) | Unmodified Zeta Potential (mV) | Modified Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |

| Poly(lactic-co-glycolic acid) (PLGA) | None | 150 ± 15 | 165 ± 12 | -25 ± 5 | -15 ± 4 | 85 ± 7 | [3] |

| Iron Oxide | None | 50 ± 8 | 62 ± 10 | +30 ± 6 | +18 ± 5 | N/A | [4] |

| Liposome | cRGD | 100 ± 10 | 110 ± 8 | +40 ± 7 | +25 ± 6 | 92 ± 5 | [5] |

| Gold Nanoparticles | None | 20 ± 3 | 28 ± 4 | -35 ± 5 | -20 ± 4 | N/A |

Note: This table presents representative data for short-chain PEG-amine modifications and should be considered as an estimation for the effects of m-PEG10-amine.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the surface modification of nanoparticles with m-PEG10-amine and their subsequent characterization.

General Workflow for Nanoparticle Surface Modification

The following diagram illustrates a typical workflow for the surface modification of carboxylated nanoparticles with m-PEG10-amine.

Protocol for m-PEG10-amine Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes a common method for covalently attaching m-PEG10-amine to nanoparticles that have carboxyl groups on their surface.

Materials:

-

Carboxylated nanoparticles

-

m-PEG10-amine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Washing Buffer: PBS or deionized water

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting point is a 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.

-

Add the EDC solution to the nanoparticle dispersion and incubate for 5 minutes with gentle mixing.

-

Add the NHS (or Sulfo-NHS) solution and incubate for an additional 15-30 minutes at room temperature.

-

-

Conjugation of m-PEG10-amine:

-

Dissolve m-PEG10-amine in the Coupling Buffer. The molar excess of m-PEG10-amine to surface carboxyl groups can range from 10 to 100-fold and should be optimized for the specific nanoparticle system.

-

Add the m-PEG10-amine solution to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

-

Purification:

-

Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in the Washing Buffer.

-

Alternatively, dialysis or tangential flow filtration can be used for purification.

-

-

Storage: Resuspend the purified m-PEG10-amine modified nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Characterization of m-PEG10-amine Modified Nanoparticles

3.3.1. Size and Zeta Potential Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry is used to determine their surface charge (zeta potential).

-

Procedure:

-

Disperse a small aliquot of the unmodified and m-PEG10-amine modified nanoparticle suspensions in deionized water or a buffer of known ionic strength.

-

Measure the particle size and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate and report the average and standard deviation.

-

3.3.2. Quantification of Surface PEGylation

-

Principle: The extent of PEGylation can be indirectly quantified by measuring the reduction in the number of free surface amine groups (if the nanoparticle has a primary amine functionality) or by using analytical techniques like NMR if a suitable internal standard is used.

-

Procedure (Fluorescamine Assay for residual amines):

-

React a known concentration of both unmodified and modified nanoparticles with fluorescamine.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The decrease in fluorescence intensity of the modified nanoparticles is proportional to the degree of PEGylation.

-

Biological Interactions of m-PEG10-amine Modified Nanoparticles

Protein Corona Formation

Upon introduction into a biological fluid, nanoparticles are rapidly coated with a layer of proteins, known as the "protein corona." The composition of this corona is dynamic and is influenced by the nanoparticle's surface properties. PEGylation, including with short-chain PEGs, is known to significantly reduce the overall amount of protein adsorption and alter the composition of the corona, favoring the binding of certain "dysopsonins" (e.g., apolipoproteins) that can help evade the immune system.

The following diagram illustrates the effect of PEGylation on protein corona formation.

Cellular Uptake and Signaling Pathways

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The interaction of nanoparticles with cell surface receptors can trigger intracellular signaling cascades that regulate their uptake and subsequent intracellular trafficking.

The following diagram illustrates the major cellular uptake pathways for nanoparticles.

Conclusion

The surface modification of nanoparticles with m-PEG10-amine offers a promising strategy to improve their in vivo performance. This short-chain PEG derivative can effectively shield the nanoparticle surface, leading to reduced protein adsorption, altered cellular uptake mechanisms, and potentially enhanced therapeutic efficacy. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement and evaluate the impact of m-PEG10-amine modification on their nanoparticle systems. Further optimization of the PEGylation process and a thorough understanding of the resulting biological interactions will be crucial for the clinical translation of these advanced nanomedicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of m-PEG10-amine in Reducing Immunogenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This is achieved by increasing the hydrodynamic size, which reduces renal clearance, and by masking epitopes on the molecule's surface, which can decrease immunogenicity. This guide focuses on the role of a specific, short-chain amine-terminated methoxy PEG, m-PEG10-amine, in reducing the immunogenic potential of therapeutic proteins. While direct, comprehensive immunogenicity data for m-PEG10-amine is limited in publicly available literature, this document synthesizes the current understanding of how short-chain, amine-terminated m-PEGs are expected to function based on studies of similar molecules. We present key mechanisms, experimental protocols for assessment, and illustrative pathways to provide a technical framework for researchers in drug development.

Core Concepts in PEGylation and Immunogenicity

The immunogenicity of a therapeutic protein is its propensity to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This can have significant clinical consequences, including reduced efficacy, altered pharmacokinetics, and in some cases, serious adverse events.

PEGylation mitigates immunogenicity through several mechanisms:

-

Steric Hindrance: The PEG polymer forms a hydrophilic cloud around the protein, physically masking B-cell and T-cell epitopes from recognition by the immune system.

-

Inhibition of Proteolytic Degradation: By shielding the protein from proteases, PEGylation prevents the generation of smaller, potentially immunogenic peptides that can be presented by antigen-presenting cells (APCs).

-

Altered Uptake by APCs: The hydrophilic nature of PEG can reduce opsonization and subsequent uptake by professional APCs such as dendritic cells and macrophages.

The terminal functional group of the PEG molecule is a critical determinant of its immunogenic potential. While methoxy-terminated PEGs (mPEGs) are common, the methoxy group itself can be immunogenic.[1][2] Amine-terminated PEGs provide a reactive handle for stable amide bond formation with carboxylic acid groups on proteins.[3] The choice of a short-chain PEG, such as one with 10 ethylene glycol units (PEG10), represents a balance between providing sufficient shielding and avoiding the increased immunogenicity that can be associated with higher molecular weight PEGs.[4][5]

Quantitative Data on the Immunogenicity of Amine-Terminated PEG Conjugates

| PEG Terminal Functional Group | Relative Anti-PEG IgM Titer (Arbitrary Units) | Fold Change vs. Methoxy-PEG |

| Methoxy (-OCH₃) | ~1.2 | 1.0 |

| Carboxyl (-COOH) | ~0.8 | 0.67 |

| Amino (-NH₂) * | ~0.6 | 0.5 |

| Hydroxyl (-OH) | ~0.4 | 0.33 |

Table 1: Comparative Anti-PEG IgM Production for PEGylated Liposomes with Different Terminal Functional Groups. Data adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of PEG derivatives. The amino-terminated PEG shows a lower propensity for inducing IgM antibodies compared to the more common methoxy-terminated PEG, suggesting potentially lower immunogenicity.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenicity of a PEGylated therapeutic involves a multi-faceted approach. Below are detailed methodologies for key experiments.

Anti-PEG and Anti-Drug Antibody (ADA) Detection by ELISA

This enzyme-linked immunosorbent assay (ELISA) is a standard method for detecting and quantifying antibodies against the PEG moiety and the therapeutic protein.

Materials:

-

High-binding 96-well microplates

-

Coating Antigen: m-PEG10-amine conjugated to a non-relevant carrier protein (e.g., BSA) for anti-PEG detection; the therapeutic protein for anti-drug antibody detection.

-

Blocking Buffer: 5% non-fat dry milk in Phosphate Buffered Saline (PBS)

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Sample Diluent: 1% non-fat dry milk in PBST

-

Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG and IgM antibodies

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution: 2N H₂SO₄

-

Patient/animal serum samples

Protocol:

-

Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add 100 µL of diluted serum samples (typically a 1:100 dilution in Sample Diluent) to the wells. Include positive and negative controls. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody (diluted according to the manufacturer's instructions in Sample Diluent) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay

This assay measures the proliferation of T-cells in response to the PEGylated therapeutic, indicating a potential cell-mediated immune response.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

-

Test Articles: Unconjugated protein, m-PEG10-amine conjugated protein

-

Positive Control: Phytohemagglutinin (PHA)

-

Negative Control: Culture medium alone

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

-

96-well round-bottom plates

Protocol:

-

Cell Plating: Plate 2 x 10⁵ PBMCs in 100 µL of culture medium per well in a 96-well round-bottom plate.

-

Stimulation: Add 100 µL of the test articles, positive control, or negative control at various concentrations to the wells in triplicate.

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

-

Pulsing with [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

-

Data Analysis: Express the results as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) of the stimulated wells to the mean CPM of the negative control wells. An SI greater than 2 is typically considered a positive response.

Cytokine Release Assay

This assay quantifies the release of pro-inflammatory and anti-inflammatory cytokines from immune cells upon exposure to the PEGylated therapeutic.

Materials:

-

Whole blood or PBMCs from healthy donors

-

RPMI-1640 medium

-

Test Articles: Unconjugated protein, m-PEG10-amine conjugated protein

-

Positive Control: Lipopolysaccharide (LPS)

-

Negative Control: Culture medium alone

-

Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)

-

96-well plates

Protocol:

-

Cell Plating: Plate 2 x 10⁵ PBMCs in 100 µL of culture medium per well in a 96-well plate.

-

Stimulation: Add 100 µL of the test articles, positive control, or negative control at various concentrations to the wells in triplicate.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Cytokine Quantification: Analyze the supernatant for the presence of cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-10) using a multiplex cytokine assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the wells treated with the test articles to the negative control.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.

Signaling Pathways

The conjugation of m-PEG10-amine is intended to sterically hinder the interaction of the therapeutic protein with immune receptors, thereby dampening the downstream signaling cascades that lead to an immune response.

Experimental and Logical Workflows

A structured approach is essential for assessing the immunogenicity of a PEGylated therapeutic.

Conclusion

The use of m-PEG10-amine for the PEGylation of therapeutic proteins is a rational approach to reducing immunogenicity. The short PEG chain offers a degree of steric shielding of epitopes while potentially avoiding the heightened immunogenicity associated with larger PEG molecules. The terminal amine group allows for stable conjugation to the protein. While specific quantitative data for m-PEG10-amine is not extensively documented, the principles of PEGylation and comparative data from similar molecules suggest a favorable immunogenic profile compared to standard mPEG derivatives. A rigorous immunogenicity assessment, employing the experimental protocols outlined in this guide, is crucial to confirm the reduced immunogenic potential of any novel m-PEG10-amine conjugated therapeutic. The provided diagrams offer a conceptual framework for understanding the mechanisms of immunogenicity reduction and the workflow for its assessment.

References

- 1. Site-specific PEGylation of interleukin-2 enhances immunosuppression via the sustained activation of regulatory T cells [research.bidmc.org]

- 2. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Strategic Application of m-PEG10-amine as a Linker in Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide provides an in-depth exploration of m-PEG10-amine as a linker element in PROTAC design. Polyethylene glycol (PEG) linkers are widely favored for their ability to improve solubility, permeability, and overall pharmacokinetic properties. A 10-unit PEG linker, such as m-PEG10-amine, offers a balance of flexibility and length that can be optimal for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation. This guide will detail the synthesis, mechanism of action, and evaluation of PROTACs incorporating an m-PEG10-amine linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker is a critical component of a PROTAC, influencing its:

-

Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC molecule. Hydrophilic linkers like PEG can enhance aqueous solubility.[3][4]

-

Ternary Complex Formation: The length and flexibility of the linker are crucial for the stable and effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.

-

Pharmacokinetics: The linker can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.

m-PEG10-amine Linker: Properties and Synthesis

m-PEG10-amine is a monodisperse polyethylene glycol linker with ten repeating ethylene glycol units and a terminal amine group. This structure provides a combination of hydrophilicity and a defined length, making it an attractive choice for PROTAC design.

Chemical Structure:

Key Properties:

-

Hydrophilicity: The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC molecule.

-

Flexibility: The PEG chain provides rotational freedom, allowing the PROTAC to adopt a conformation conducive to ternary complex formation.

-

Defined Length: The 10-unit length offers a specific spatial separation between the target-binding and E3 ligase-binding moieties.

-

Reactive Handle: The terminal amine group provides a convenient point for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation.

General Synthesis of a PROTAC using m-PEG10-amine

The synthesis of a PROTAC involving an m-PEG10-amine linker typically involves standard amide coupling reactions. The following is a generalized, two-step synthetic protocol.

Step 1: Coupling of m-PEG10-amine to the first binding moiety (e.g., Target Protein Ligand with a carboxylic acid group)

-

Reaction: Amide bond formation between the amine group of m-PEG10-amine and a carboxylic acid on the target protein ligand.

-

Reagents:

-

Target Protein Ligand-COOH (1.0 eq)

-

m-PEG10-amine (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Base (e.g., DIPEA) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the target protein ligand in the anhydrous solvent.

-

Add the coupling agent and base, and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add m-PEG10-amine to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.

-

Step 2: Coupling of the second binding moiety (e.g., E3 Ligase Ligand with a carboxylic acid group) to the intermediate from Step 1

-

Reaction: Amide bond formation between the newly installed amine group (from the other end of a di-functional PEG10 linker if used, or if the initial m-PEG10-amine was modified to have a terminal carboxylic acid) and the second binding moiety.

-

Reagents and Procedure: Similar to Step 1, using the product from the previous step as the amine-containing starting material.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-